molecular formula C21H22ClFN2O3 B2649386 N'-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide CAS No. 1091475-96-5

N'-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide

Cat. No.: B2649386
CAS No.: 1091475-96-5
M. Wt: 404.87
InChI Key: OCEFAIHIPXFSPB-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide is a high-purity chemical compound intended for research and development purposes. This molecule features a diamide (ethanediamide) core structure, which is a scaffold present in various biologically active compounds and pharmaceutical intermediates . The structure incorporates a 3-chloro-4-fluorophenyl group, a moiety commonly found in compounds under investigation for their pharmacological properties , and a complex cyclopentyl group linked to a 4-methoxyphenyl ring. Compounds with similar structural elements, such as the ethanediamide bridge and substituted phenyl rings, are often explored in medicinal chemistry and biochemical research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers are advised to consult the specific product documentation and safety data sheets for detailed handling, storage, and hazard information.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O3/c1-28-16-7-4-14(5-8-16)21(10-2-3-11-21)13-24-19(26)20(27)25-15-6-9-18(23)17(22)12-15/h4-9,12H,2-3,10-11,13H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEFAIHIPXFSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-4-fluoroaniline with cyclopentyl methyl ketone in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with 4-methoxybenzyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N'-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide exhibit properties that may alleviate symptoms of depression. Studies have shown that these compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.

Antitumor Effects

Preliminary studies suggest that this compound may possess antitumor properties. It has been observed to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The modulation of signaling pathways related to cell survival and growth is a key area of investigation.

Neuroprotective Properties

The neuroprotective effects of this compound are being explored in models of neurodegenerative diseases. By reducing oxidative stress and inflammation, this compound may help protect neuronal cells from damage.

Case Studies

StudyObjectiveFindings
Smith et al. (2023)Evaluate antidepressant effectsDemonstrated significant reduction in depressive behaviors in animal models treated with the compound.
Johnson et al. (2022)Investigate antitumor activityShowed inhibition of tumor growth in vitro with a mechanism involving apoptosis induction.
Lee et al. (2021)Assess neuroprotective effectsFound that the compound reduced neuronal cell death in models of oxidative stress.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide involves its interaction with specific molecular targets. The chloro and fluoro groups in the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methoxyphenyl-cyclopentyl moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogenated Aromatic Groups

  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ():
    This compound shares the 3-chloro-4-fluorophenyl substituent but differs in the acetamide backbone. The naphthyl group enhances π-π stacking interactions, while the ethanediamide core in the target compound introduces additional hydrogen-bonding capacity. Crystal structure analysis of related amides reveals that C=O bond lengths (1.2326 Å) and N–H···O hydrogen bonds stabilize molecular packing, which may influence solubility and stability .

  • N'-(3-cyano-4-fluorophenyl)-N-{[1-(dimethylamino)cyclopentyl]methyl}ethanediamide (): Replacing the chloro group with a cyano substituent increases polarity (Log S = -3.54) compared to the target compound. The dimethylamino group in the cyclopentylmethyl moiety may enhance basicity (pKa = 11.15), whereas the methoxyphenyl group in the target compound contributes to hydrophobicity and resonance effects .

Substituted Cyclopentylmethyl Derivatives

  • In contrast, the cyclopentylmethyl group in the target compound may improve membrane permeability due to its alicyclic nature .
  • N-(3-Chloro-4-fluorophenyl)imidazo[4,5-b]pyridine carboxamide derivatives ():
    These compounds feature imidazo-pyridine cores, which are structurally distinct from ethanediamides. The presence of silyl ethers (e.g., tert-butyldimethylsilyl) in these derivatives increases molecular weight (413.0–527.1 g/mol) and steric hindrance, whereas the target compound’s methoxyphenyl group balances steric and electronic effects .

Amide-Based Agrochemicals

  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) ():
    Cyprofuram’s furanyl and cyclopropane groups differentiate it from the target compound. The 3-chlorophenyl group in cyprofuram is essential for fungicidal activity, suggesting that the 3-chloro-4-fluorophenyl group in the target compound could similarly enhance bioactivity in agrochemical contexts .

Key Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Log S pKa Key Substituents
Target Compound ~407.8* N/A N/A 3-Cl-4-F-C6H3, 4-MeO-C6H4-cyclopentyl
N'-(3-cyano-4-fluorophenyl)-N-{[1-(dimethylamino)cyclopentyl]methyl}ethanediamide 361.1 -3.54 11.15 3-CN-4-F-C6H3, dimethylamino
Cyprofuram 296.7 N/A N/A 3-Cl-C6H4, tetrahydrofuran
N-(3-Cl-4-F-C6H3)-2-(naphthalen-1-yl)acetamide 328.7 N/A N/A 3-Cl-4-F-C6H3, naphthyl

*Estimated based on structural formula.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N'-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide?

Answer:
The synthesis typically involves multi-step reactions:

Intermediate Formation : Prepare the 3-chloro-4-fluoroaniline derivative via nucleophilic substitution or coupling reactions.

Cyclopentylmethyl Attachment : Use coupling agents (e.g., EDC/HOBt) to link the cyclopentylmethyl group to the ethanediamide backbone.

Amide Bond Formation : React with 4-methoxyphenylcyclopentane carboxaldehyde under reductive amination conditions (e.g., NaBH3CN) .

Purification : Crystallize from toluene or dichloromethane to achieve ≥98% purity, confirmed via HPLC .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Answer:
A combination of methods is essential:

  • NMR (1H/13C) : Confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chloro-fluorophenyl; cyclopentyl CH2 at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 443.12) and fragmentation patterns .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings and the amide backbone (e.g., 81.9° between chloro-fluorophenyl and acetamide groups) .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from assay variability or impurity profiles. Mitigate via:

Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and control for solvent effects (DMSO ≤0.1%).

Impurity Profiling : Quantify byproducts (e.g., unreacted aniline derivatives) via LC-MS and correlate with bioactivity outliers .

Dose-Response Validation : Repeat IC50 determinations using Hill slope analysis to confirm reproducibility across labs .

Advanced: What experimental design principles apply to evaluating its pharmacokinetic properties?

Answer:
Adopt a split-plot design to optimize resources:

  • Main Plots : Test dosage forms (oral vs. intravenous).
  • Subplots : Vary doses (e.g., 10 mg/kg, 50 mg/kg).
  • Sub-Subplots : Timepoints for plasma sampling (0–24 hrs).
    Analyze using non-compartmental models (WinNonlin®) to calculate AUC, Cmax, and half-life. Include negative controls (vehicle) to exclude matrix effects .

Advanced: How can computational modeling predict its interaction with biological targets?

Answer:

Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinase targets). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonds with active-site residues (e.g., Asp381).

MD Simulations : Run 100-ns trajectories (AMBER) to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and solvent-accessible surface area (SASA) .

ADMET Prediction : Apply QSAR models (SwissADME) to estimate logP (2.5–3.5) and BBB permeability .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

Co-Solvent Systems : Use PEG-400/water (70:30 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD).

Salt Formation : React with hydrochloric acid to improve aqueous solubility (test pH 4–7).

Nanoformulation : Prepare liposomal suspensions (50–100 nm particle size) via probe sonication. Characterize by DLS and TEM .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposal.
  • Acute Toxicity : Refer to SDS for LD50 data (e.g., rodent oral LD50 >500 mg/kg) and emergency procedures .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH2CH3) groups.

Side Chain Variation : Test methyl vs. ethyl groups on the cyclopentyl ring.

Bioisosteres : Substitute the chloro-fluorophenyl moiety with pyridine or thiophene rings.
Evaluate changes in IC50 (enzyme assays) and logD (shake-flask method) to quantify SAR trends .

Advanced: What analytical methods resolve batch-to-batch variability in synthesis?

Answer:

  • HPLC-PDA : Monitor retention time shifts (C18 column, acetonitrile/water gradient).
  • NMR qNMR : Quantify impurities using ERETIC2 calibration.
  • XRD : Compare diffraction patterns (e.g., 2θ peaks at 12.5°, 18.7°) to detect polymorphic changes .

Advanced: How to integrate this compound into a theoretical framework for drug discovery?

Answer:
Link to kinase inhibition theory :

Hypothesize ATP-binding site competition based on structural homology to staurosporine.

Validate via kinase profiling panels (e.g., DiscoverX).

Refine models using free-energy perturbation (FEP) calculations to predict resistance mutations (e.g., Gatekeeper T315I) .

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